molecular formula C18H15NO2 B14330225 1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester CAS No. 110601-03-1

1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester

Cat. No.: B14330225
CAS No.: 110601-03-1
M. Wt: 277.3 g/mol
InChI Key: HLTXDAAGRQRVNM-UHFFFAOYSA-N
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Description

1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester typically involves the esterification of 1(4H)-Pyridinecarboxylic acid, 4-phenyl- with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester
  • Acetic acid, phenyl ester
  • Isonipecotic acid

Uniqueness: 1(4H)-Pyridinecarboxylic acid, 4-phenyl-, phenyl ester is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity

Properties

CAS No.

110601-03-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

phenyl 4-phenyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C18H15NO2/c20-18(21-17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-14,16H

InChI Key

HLTXDAAGRQRVNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CN(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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